molecular formula C10H15NO3 B13707019 4-Ethoxy-3,5-dimethoxyaniline

4-Ethoxy-3,5-dimethoxyaniline

Cat. No.: B13707019
M. Wt: 197.23 g/mol
InChI Key: DVHUCYYOVSNIPN-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-dimethoxyaniline is an organic compound with the molecular formula C10H15NO3 It is a derivative of aniline, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3,5-dimethoxyaniline typically involves the introduction of ethoxy and methoxy groups to an aniline derivative. One common method is the nucleophilic substitution reaction where 3,5-dimethoxyaniline is reacted with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3,5-dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethoxy-3,5-dimethoxyaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Ethoxy-3,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and methoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxy-3,5-dimethoxyaniline is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

4-ethoxy-3,5-dimethoxyaniline

InChI

InChI=1S/C10H15NO3/c1-4-14-10-8(12-2)5-7(11)6-9(10)13-3/h5-6H,4,11H2,1-3H3

InChI Key

DVHUCYYOVSNIPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)N)OC

Origin of Product

United States

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